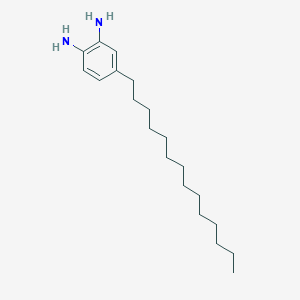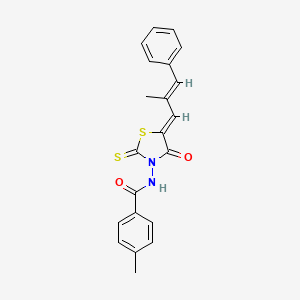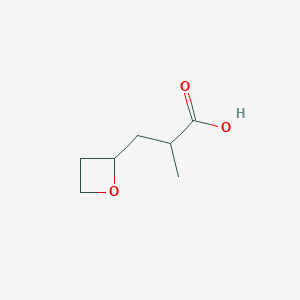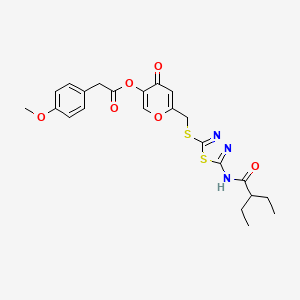
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenyl)acetate is a complex organic molecule known for its versatile applications in various fields. This compound features a unique structure with multiple functional groups, making it an intriguing subject for chemical and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenyl)acetate typically involves multi-step organic reactions. The key steps generally include:
Formation of the 1,3,4-thiadiazole ring through cyclization reactions.
Attachment of the 2-ethylbutanamido group via amide bond formation.
Introduction of the pyran ring through a condensation reaction.
Esterification to link the pyran and 4-methoxyphenyl acetate groups.
Industrial Production Methods
Industrial production may follow the same synthetic route but is optimized for higher yield and efficiency. This optimization might include:
Use of specific catalysts to speed up reactions.
Controlled temperature and pressure conditions.
Purification steps like crystallization or chromatography to ensure compound purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Oxidation: : Introduction of an oxygen atom or removal of hydrogen atoms, which can modify its functional groups.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms, potentially changing the compound's reactivity.
Substitution: : Exchange of one functional group for another, particularly involving the thiadiazole or pyran rings.
Common Reagents and Conditions
Oxidation: : Commonly uses reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Often utilizes lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Typically involves nucleophiles or electrophiles depending on the reaction environment.
Major Products
The major products of these reactions depend on the initial reaction conditions but may include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct physical and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry
Analytical Chemistry: : Used as a standard or reagent in various chemical analyses due to its well-defined structure.
Synthetic Chemistry: : A model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Biochemistry: : Investigated for its interactions with biological molecules, such as enzymes or receptors.
Pharmacology: : Potential use as a drug candidate or lead compound in drug development efforts.
Medicine
Therapeutics: : Explored for its medicinal properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Diagnostic Tools: : Utilized in developing assays or imaging agents.
Industry
Material Science: : Integration into advanced materials, such as polymers or nanocomposites, for enhanced performance.
Agriculture: : Potential application in agrochemicals as a pesticide or herbicide.
Mecanismo De Acción
The compound's mechanism of action often involves interaction with specific molecular targets, such as:
Enzymes: : Inhibition or activation of enzymatic activity through binding to the active site.
Receptors: : Modulation of receptor function, affecting cell signaling pathways.
The pathways involved are complex and may include:
Signal Transduction: : Alteration of cellular communication processes.
Gene Expression: : Regulation of genes responsible for various physiological functions.
Comparación Con Compuestos Similares
When comparing this compound with similar molecules, we can highlight its unique features:
Structural Uniqueness: : The combination of thiadiazole, pyran, and methoxyphenyl groups in a single molecule is relatively rare.
Functional Versatility: : The compound's diverse functional groups allow it to participate in a wide range of chemical reactions.
Similar Compounds
Thiadiazole Derivatives: : Compounds with a 1,3,4-thiadiazole ring, often used in pharmaceutical research.
Pyran Derivatives: : Molecules containing a pyran ring, known for their biological activity.
Methoxyphenyl Acetate Esters: : Esters of 2-(4-methoxyphenyl)acetic acid, studied for their therapeutic potential.
This exploration into 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenyl)acetate shows the compound's rich versatility and the breadth of its applications across various scientific disciplines.
Propiedades
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S2/c1-4-15(5-2)21(29)24-22-25-26-23(34-22)33-13-17-11-18(27)19(12-31-17)32-20(28)10-14-6-8-16(30-3)9-7-14/h6-9,11-12,15H,4-5,10,13H2,1-3H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXSXQHYGBPLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
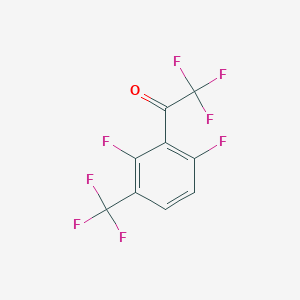
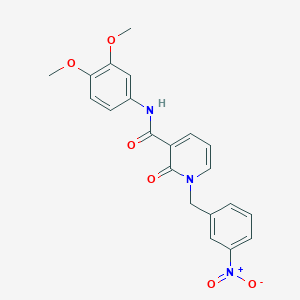
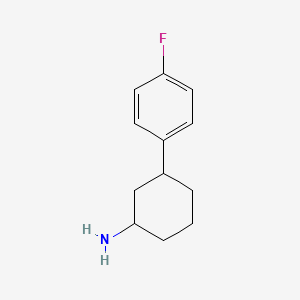
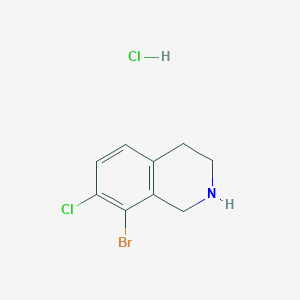
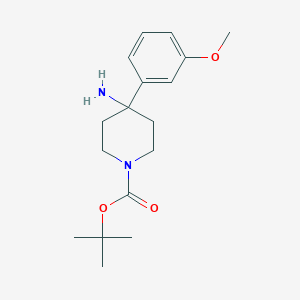
![Methyl 5-methyl-4-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2614245.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2614247.png)
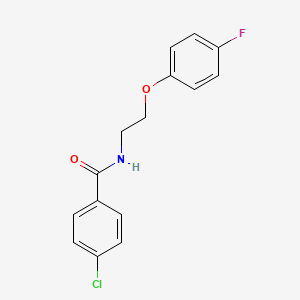
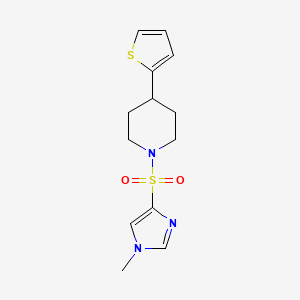
![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2614254.png)
